

Spectroscopic Analysis of 2-Bromo-5-fluorophenylacetic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetic acid

Cat. No.: B1333247

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Introduction

2-Bromo-5-fluorophenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structural characterization is fundamentally reliant on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the expected spectroscopic data for this compound.

While specific, experimentally-derived datasets for **2-Bromo-5-fluorophenylacetic acid** are not readily available in public databases, this document outlines the anticipated spectral characteristics based on the compound's structure and general principles of spectroscopic analysis for similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **2-Bromo-5-fluorophenylacetic acid**. These are predicted values based on the analysis of its functional groups and structural motifs.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet	1H	-COOH
~7.0-7.5	Multiplet	3H	Ar-H
~3.7	Singlet	2H	-CH ₂ -

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~170-175	-COOH
~157-162 (d, ¹ JCF)	C-F
~115-135	Ar-C
~110-115 (d, ² JCF)	C-Br
~40	-CH ₂ -

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1700-1720	Strong	C=O stretch (Carboxylic Acid)
1600-1620	Medium	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch
1000-1100	Strong	C-F stretch
600-800	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Interpretation
232/234	$[M]^+$ and $[M+2]^+$ molecular ion peaks (due to ^{79}Br and ^{81}Br isotopes)
187/189	Loss of $-\text{COOH}$
153	Loss of $-\text{Br}$
108	Loss of $-\text{Br}$ and $-\text{COOH}$

Experimental Protocols

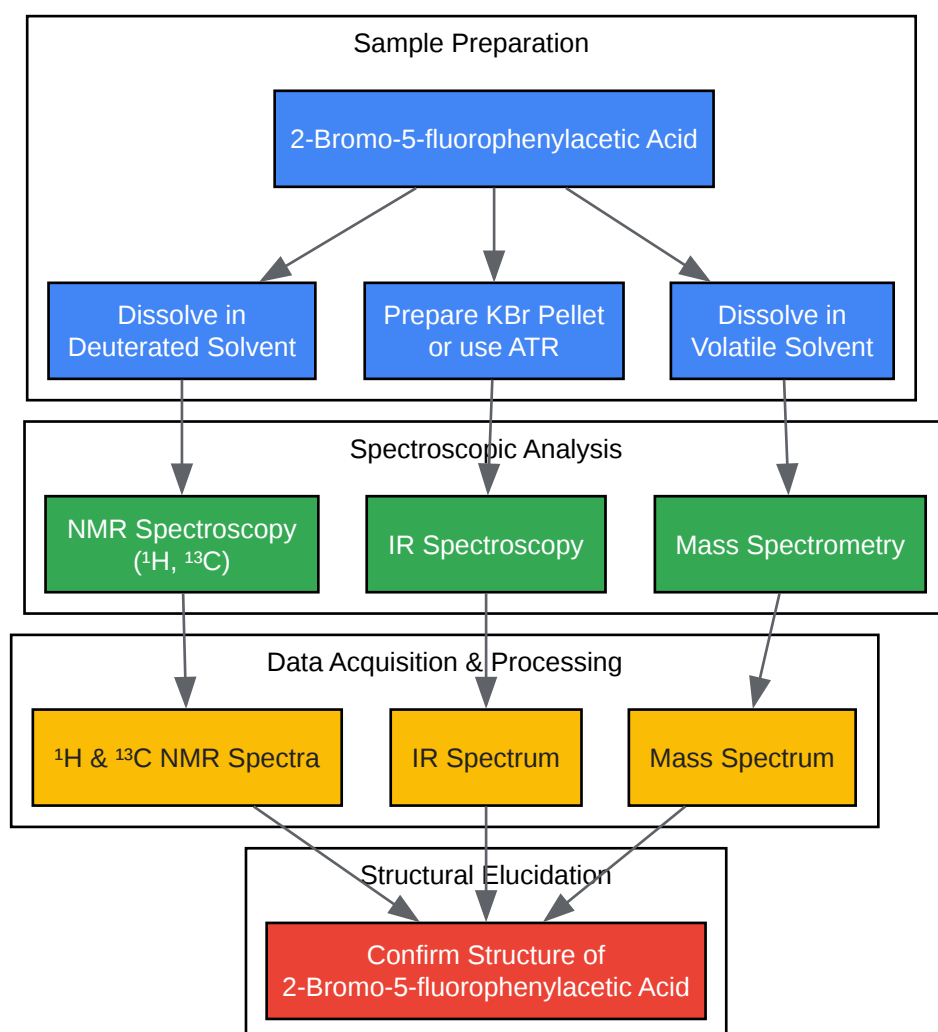
Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound like **2-Bromo-5-fluorophenylacetic acid** would generally involve the following steps:

- Sample Preparation:
 - NMR: Dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing a small amount of a reference standard like tetramethylsilane (TMS).
 - IR: Preparing a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory.
 - MS: Dissolving the sample in a volatile organic solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), or directly introducing a solid sample for Electron Ionization (EI).
- Instrumental Analysis:
 - NMR: Acquiring ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - IR: Recording the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

- MS: Obtaining the mass spectrum using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Data Processing:
 - Processing the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation for NMR and IR, and mass-to-charge ratio assignment for MS.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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